(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique combination of thiazole, triazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazole ring, followed by cyclization with a triazine derivative under acidic conditions . The final step involves the formation of the indole moiety through a Fischer indole synthesis reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the thiazole and triazine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Thiazolo[3,2-a]pyrimidine: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Indole derivatives: Commonly used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
5-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of thiazole, triazine, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(7Z)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16N4O2S/c1-12-7-8-15-14(9-12)16(18(25)22-15)17-19(26)24-11-23(10-21-20(24)27-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,22,25)/b17-16- |
InChI Key |
MKSFBSKTWLYIKR-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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